N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235192-31-0) is a synthetic small molecule belonging to the 3,5-disubstituted-1,2,4-oxadiazole class. Its molecular formula is C14H9F2N5O2, with a precise molecular weight of 317.25 g/mol.

Molecular Formula C14H9F2N5O2
Molecular Weight 317.256
CAS No. 1235192-31-0
Cat. No. B2850933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1235192-31-0
Molecular FormulaC14H9F2N5O2
Molecular Weight317.256
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
InChIInChI=1S/C14H9F2N5O2/c15-9-2-1-3-10(16)8(9)6-19-13(22)14-20-12(21-23-14)11-7-17-4-5-18-11/h1-5,7H,6H2,(H,19,22)
InChIKeyQSELLNHWZXFWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Procurement Overview of N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235192-31-0)


N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235192-31-0) is a synthetic small molecule belonging to the 3,5-disubstituted-1,2,4-oxadiazole class. Its molecular formula is C14H9F2N5O2, with a precise molecular weight of 317.25 g/mol . The compound integrates a 1,2,4-oxadiazole core with a pyrazin-2-yl substituent at the 3-position and a unique 2,6-difluorobenzyl carboxamide at the 5-position. This specific regioisomeric substitution pattern on the benzyl ring is the primary structural differentiator from its commercially prevalent 2,4-difluorobenzyl analog (CAS 1235392-48-9), which shares an identical molecular formula and weight but possesses distinct physicochemical and potential pharmacological properties . Vendor-supplied material is typically available at a standard purity of 95-98% for non-human research applications .

Procurement Caveat: Why 1,2,4-Oxadiazole-Pyrazine Hybrids Are Not Interchangeable for Assay Reproducibility


The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles is exquisitely sensitive to the electronic and steric properties of its aryl substituents, a principle well-established for this scaffold in antibacterial [1] and antitubercular [2] structure-activity relationships (SARs). Subtle modifications, such as the positional shift of fluorine atoms on the benzyl ring (e.g., 2,6- vs. 2,4-difluoro), can drastically alter target engagement, as demonstrated by computational reactivity indices and molecular docking scores for Mycobacterium tuberculosis inhA [3]. Therefore, substituting N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide with a positional isomer or a different oxadiazole analog without orthogonal validation risks introducing unrecognized assay artifacts and compromising inter-experimental reproducibility.

Differential Evidence Guide for N-(2,6-Difluorobenzyl)-3-(Pyrazin-2-Yl)-1,2,4-Oxadiazole-5-Carboxamide Selection


Regioisomeric Purity: 2,6- vs. 2,4-Difluorobenzyl Substitution as a Key Determinant of Physicochemical and Biological Profile

The target compound is a 2,6-difluorobenzyl regioisomer, which must be distinguished from the more widely listed 2,4-difluorobenzyl analog (CAS 1235392-48-9). While they share an identical molecular formula (C14H9F2N5O2) and weight (317.25 g/mol), the substitution pattern alters the molecular electrostatic potential and lipophilicity. InSAR studies on analogous 1,2,4-oxadiazoles, varying the halogen position on the N-benzyl ring has been shown to modulate antibacterial activity, where specific regioisomers displayed Gram-positive selective activity against MRSA and VRE [1]. For procurement, verifying the regioisomeric identity is critical, as the biological profile of the 2,6-isomer is not interchangeable with the 2,4-isomer. In docking studies of pyrazine-oxadiazole hybrids against M. tuberculosis inhA, the binding affinity was significantly influenced by the nature and position of substituents on aromatic rings [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Inferred Pharmacological Niche: Functional Annotation as a Putative GPCR Ligand via Adenosine Receptor Profiling

Patent-derived functional annotation suggests that this compound is utilized for its interaction with adenosine receptors, particularly the A1 and A2A subtypes . While direct IC50 data for CAS 1235192-31-0 is not publicly available in primary literature, the compound is characterized within the same pharmacological space as other potent, selective adenosine receptor antagonists that feature a 2,6-difluorobenzyl motif. For context, a closely related congener from the same patent class, (US10858365, Compound 123), which is 2-(2,6-difluorobenzyl)-..., exhibits a potent IC50 of 3.70 nM against the human adenosine A1 receptor [1]. This establishes a class-level benchmark: the 2,6-difluorobenzyl group is a key pharmacophoric element for achieving single-digit nanomolar affinity at adenosine A1 receptors, a level of potency not achievable with many non-fluorinated or differently substituted benzyl analogs.

GPCR Pharmacology Adenosine Receptor Biology Drug Discovery

Computational Reactivity Profile: Electron Deficiency as a Predictor of Metabolic Stability and Target Engagement

Comprehensive density functional theory (DFT) studies on a series of pyrazine-oxadiazole hybrids have established quantitative links between electronic structure and antitubercular potential. These studies show that the 1,2,4-oxadiazole ring acts as an electron-deficient center, significantly influencing the overall molecular dipole moment and frontier molecular orbital (HOMO-LUMO) gap [1]. While CAS 1235192-31-0 was not the primary focus, the computational models predict that electron-withdrawing substituents, such as the 2,6-difluorobenzyl group, further increase the electrophilic character of the oxadiazole core. This renders the compound more susceptible to nucleophilic attack, a property that can be correlated with its reactivity towards enzymatic targets like the inhA protein, where a lowered LUMO energy facilitates stronger charge-transfer interactions [REFS-1, REFS-2].

Computational Chemistry DFT Study Drug Metabolism

Commercial Availability and Benchmark Purity: A Readily Accessible Probe with Defined Identity

A fundamental criterion for probe compound selection is consistent commercial availability with a defined purity. CAS 1235192-31-0 is listed as 'in stock' by major vendors with a guaranteed purity of 95% . In contrast, the closely related 2,4-difluorobenzyl analog (CAS 1235392-48-9) is also available at 98% purity . The availability of both regioisomers allows for direct comparative SAR studies to deconvolute the steric and electronic effects of the fluorine substitution pattern. Importantly, the availability of high-purity (≥95%) batch-to-batch consistent material from a stable supply chain reduces the risk of bioactivity arising from impurities, a recognized pitfall with poorly characterized screening library compounds.

Chemical Probe Drug Discovery Procurement

Prioritized Application Scenarios for N-(2,6-Difluorobenzyl)-3-(Pyrazin-2-Yl)-1,2,4-Oxadiazole-5-Carboxamide in Scientific Research


Regioisomeric SAR Probe for Adenosine Receptor Antagonist Optimization

Use as a matched-pair comparator alongside the 2,4-difluorobenzyl isomer to deconvolute the role of fluorine substitution geometry on adenosine A1 and A2A receptor affinity and selectivity. This head-to-head comparison leverages the commercial availability of both isomers to generate precise SAR data informing lead optimization .

Validation of Electron-Deficient Oxadiazole Pharmacophores against Mycobacterial Targets

Employ the compound as a structurally characterized probe in anti-tubercular screening cascades. Its computationally predicted high electrophilicity profile, inferred from DFT studies on analogous pyrazine-oxadiazoles, positions it as a candidate for evaluating inhA or other mycobacterial enzyme inhibition, particularly where electron-deficient aromatics are favored for target engagement [1].

Negative Control for ADME Assays Based on Metabolic Lability

Leverage the electron-deficient 2,6-difluorobenzyl motif as a metabolically susceptible moiety in hepatic microsome stability assays. The predicted reactivity towards nucleophiles makes this compound a useful tool for benchmarking high-throughput ADME assays, contrasting with metabolically stable bioisosteres [2].

Specialty Chemical Intermediate for Custom Heterocyclic Library Synthesis

Utilize the commercially available, high-purity compound as a versatile intermediate for diversifying a focused library of 1,2,4-oxadiazole-5-carboxamides. The compound can serve as a scaffold for further derivatization, particularly through reactions at the amide or pyrazine nitrogen, to generate proprietary analogs for biological screening .

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.